molecular formula C7H4ClN3O B1493660 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 171178-47-5

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B1493660
CAS RN: 171178-47-5
M. Wt: 181.58 g/mol
InChI Key: BBPUOYYUBFLNML-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C7H4ClN3. It has an average mass of 165.580 Da and a monoisotopic mass of 165.009369 Da .


Molecular Structure Analysis

The molecular structure of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one consists of a pyridopyrimidine core with a chlorine atom at the 6-position .


Physical And Chemical Properties Analysis

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has an average mass of 165.580 Da and a monoisotopic mass of 165.009369 Da .

Scientific Research Applications

Pharmacological Research

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has been explored for its potential pharmacological activities. It’s a compound of interest in the development of new drugs due to its structural similarity to several biologically active molecules .

Antagonists for Chemokine Receptors: This compound has been studied as an antagonist for chemokine receptors like CXCR2, which are implicated in various inflammatory and neurodegenerative diseases, as well as cancer . The inhibition of these receptors can be a promising therapeutic strategy.

Histone Lysine Demethylase Inhibitors: Derivatives of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one have shown inhibitory activity against histone lysine demethylases, which are enzymes involved in epigenetic regulation and are targets for cancer therapy .

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its derivatives are synthesized for further chemical exploration and potential industrial applications .

Microwave-Assisted Synthesis: A novel synthetic method involving microwave irradiation has been reported for the preparation of 4-N-substituted derivatives, which are useful in creating a diverse range of pharmacologically active compounds .

Agricultural Chemistry

Compounds with the pyrido[3,4-d]pyrimidine core have been investigated for their use as fungicides. Their ability to inhibit certain enzymes makes them suitable candidates for protecting crops from fungal infections .

Environmental Impact Studies

While specific studies on the environmental impact of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one are limited, related compounds are assessed for their biodegradability, toxicity, and long-term environmental effects .

Future Directions

A study on pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2 suggests that this class of compounds, including 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, may have potential therapeutic applications in treating disorders associated with upregulated CXCR2 signalling, such as numerous inflammatory, autoimmune and neurodegenerative diseases, as well as cancer .

properties

IUPAC Name

6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPUOYYUBFLNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444305
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

CAS RN

171178-47-5
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=171178-47-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

A solution of 5-amino-2-chloropyridine-4-carboxylic acid (8.1 g, 4.7 mmol) in formamide (100 mL) is stirred at 140° C. for 12 h. Dilution of the cooled mixture with water gives a precipitate of 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one (7.3 g, 86% yield). 1H NMR (DMSO) δ 12.73 (1H, m), 8.90 (1H, d, J=0.7 Hz), 8.23 (1H, s), 7.97 (1H, d, J=0.7 Hz).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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